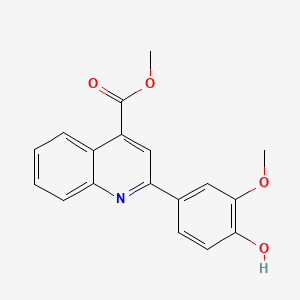
2-(4-Hydroxy-3-methoxy-phenyl)-quinoline-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methoxy-phenyl)-quinoline-4-carboxylic acid methyl ester (also known as 4-HMQC) is a phenolic compound that has been studied for its potential medicinal and therapeutic applications due to its unique chemical structure and properties. 4-HMQC has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anti-cancer properties. It has also been studied for its ability to modulate the activity of enzymes, receptors, and other proteins involved in signal transduction pathways.
Applications De Recherche Scientifique
Anticorrosive Materials
Quinoline derivatives, including those containing hydroxyl and methoxy groups, demonstrate significant effectiveness as anticorrosive materials for metallic surfaces. They function by forming stable chelating complexes with metal atoms, thus preventing corrosion. This application highlights the role of such compounds in extending the lifespan and durability of metals in various industrial contexts (Verma, Quraishi, & Ebenso, 2020).
Anticancer Agents
Cinnamic acid derivatives, which share structural features with the compound , have been studied for their anticancer potentials. These studies emphasize the importance of the phenyl acrylic acid functionality in synthesizing traditional and novel synthetic antitumor agents. The medicinal research into these derivatives has seen a resurgence in interest due to their significant antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Biological Activities of Caffeic Acid Derivatives
Caffeic acid derivatives, including those from Salvia miltiorrhiza, exhibit a wide range of biological activities, such as antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antiviral, and antitumor properties. These activities are attributed to their structural diversity, indicating the potential of similar compounds for drug discovery and the development of new therapeutic agents (Jiang et al., 2005).
Antioxidant Properties
Hydroxycinnamic acids, characterized by specific structural modifications such as the presence of hydroxyl groups, demonstrate pronounced antioxidant activities. These properties are leveraged in medicinal chemistry to develop more potent antioxidant molecules, suggesting a potential area of application for similar compounds in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Propriétés
IUPAC Name |
methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-17-9-11(7-8-16(17)20)15-10-13(18(21)23-2)12-5-3-4-6-14(12)19-15/h3-10,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBSPDBBULDMAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694382 |
Source


|
| Record name | Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133676-10-5 |
Source


|
| Record name | Methyl 2-(4-hydroxy-3-methoxyphenyl)-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133676-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

